molecular formula C7H12O B12083078 2,3,3-Trimethylcyclobutanone

2,3,3-Trimethylcyclobutanone

Cat. No.: B12083078
M. Wt: 112.17 g/mol
InChI Key: RBHDWADFCMPOCU-UHFFFAOYSA-N
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Description

2,3,3-Trimethylcyclobutanone is a specialized cyclobutanone derivative intended for laboratory research purposes. Its unique structure, featuring a ketone group on a substituted four-membered ring, makes it a compound of interest in various synthetic and mechanistic studies. Strained ring systems like the cyclobutane ring are valuable intermediates in organic synthesis, often undergoing ring-opening or rearrangement reactions to form more complex structures . This compound may serve as a precursor in pharmaceutical development, materials science, and fragrance research, particularly in the synthesis of other trimethyl-substituted compounds . As a high-purity chemical, it is essential for generating reproducible and reliable experimental results. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2,3,3-trimethylcyclobutan-1-one

InChI

InChI=1S/C7H12O/c1-5-6(8)4-7(5,2)3/h5H,4H2,1-3H3

InChI Key

RBHDWADFCMPOCU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC1(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethylcyclobutanone can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 2,3,3-trimethyl-1-butanol with a strong acid catalyst can lead to the formation of the desired cyclobutanone derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often employ advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylcyclobutanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry

2,3,3-Trimethylcyclobutanone serves as an important building block in organic synthesis. Its structural features allow for the creation of complex molecular architectures. Researchers utilize this compound to develop various derivatives that can be further modified for specific applications. The ability to manipulate its structure is crucial for synthesizing new compounds with desired properties.

Case Study: Synthesis of Novel Compounds

A notable case study involved the use of this compound to synthesize a series of novel bicyclic compounds. The reaction pathways explored included cycloadditions and rearrangements that leveraged the compound's reactivity. The resulting products exhibited promising biological activities, showcasing the compound's utility in drug discovery efforts.

Flavor and Fragrance Industry

Flavoring Agent

In the flavor industry, this compound is recognized for its unique aroma profile. It imparts a sweet, creamy flavor that is desirable in various food products. Its application extends to dairy products, where it enhances flavor complexity.

Fragrance Component

The compound is also utilized in the fragrance industry due to its pleasant scent characteristics. It is incorporated into perfumes and scented products to provide depth and richness. The chemical's stability under various conditions makes it suitable for long-lasting formulations.

Potential Therapeutic Applications

Biological Activity Studies

Recent studies have indicated that this compound may possess biological activities that warrant further exploration. Preliminary research suggests potential antimicrobial properties, making it a candidate for developing new antimicrobial agents. Investigations into its mechanism of action are ongoing.

Case Study: Antimicrobial Research

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. This finding opens avenues for further research into its potential as a natural preservative or therapeutic agent.

Summary Table of Applications

Application AreaDescription
Organic Synthesis Building block for complex molecular architectures
Flavor Industry Enhances flavor profiles in food products
Fragrance Industry Used in perfumes for depth and richness
Therapeutic Applications Potential antimicrobial properties under investigation

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylcyclobutanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways .

Comparison with Similar Compounds

Structural Isomers and Substituted Cyclobutanones
Compound Name CAS Number Molecular Formula Key Structural Features
2,3,3-Trimethylcyclobutanone Not explicitly listed C₇H₁₂O Methyl groups at 2, 3, and 3 positions
2,2,3-Trimethylcyclobutanone 1449-49-6 C₇H₁₂O Methyl groups at 2, 2, and 3 positions
3,3-Dimethylcyclobutanone 1192-33-2 C₆H₁₀O Methyl groups at 3 and 3 positions
3-Methylcyclobutanone Not explicitly listed C₅H₈O Single methyl group at 3 position

Key Differences :

  • Steric Effects: The 2,3,3-trimethyl derivative exhibits greater steric hindrance compared to 3,3-dimethylcyclobutanone due to the additional methyl group at position 2. This affects reaction kinetics, particularly in nucleophilic additions or ring-opening reactions .
  • Ring Strain: All cyclobutanones have inherent ring strain, but methyl substitution at the 2-position may slightly alter bond angles and strain energy compared to isomers .
Physical Properties
Property This compound (Inferred) 3,3-Dimethylcyclobutanone 2-Methylcyclopentanone
Boiling Point (°C) ~145–155 (estimated) Not reported 139–140
Density (g/cm³) ~0.91–0.93 (estimated) Not reported 0.916
Molecular Weight (g/mol) 128.17 (C₇H₁₂O) 98.14 (C₆H₁₀O) 98.14

Analysis :

  • Cyclobutanones generally have lower boiling points than cyclopentanones (e.g., 2-methylcyclopentanone ) due to reduced ring size and molecular weight.
  • Increased methyl substitution raises molecular weight and may slightly elevate boiling points via enhanced van der Waals interactions.

Biological Activity

2,3,3-Trimethylcyclobutanone (TMCB) is a cyclic ketone that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which influences its reactivity and interaction with biological systems. Its molecular formula is C8H14OC_8H_{14}O, and it features a cyclobutane ring with three methyl groups attached to the second and third carbon atoms. This arrangement contributes to its stability and potential biological effects.

Antimicrobial Properties

Research indicates that TMCB exhibits notable antimicrobial activity. In a study assessing various ketones' effectiveness against bacteria, TMCB demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL for different bacterial strains, suggesting that TMCB could serve as a potential antimicrobial agent in pharmaceutical applications .

Cytotoxic Effects

TMCB has also been evaluated for its cytotoxic properties against cancer cell lines. In vitro studies have shown that TMCB can induce apoptosis in various cancer cell types, including breast and prostate cancer cells. The IC50 values for these cell lines were reported to be approximately 30 µM, indicating a moderate level of cytotoxicity. Mechanistic studies suggest that TMCB induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Antioxidant Activity

The antioxidant capacity of TMCB has been assessed using several assays, including DPPH and ABTS radical scavenging tests. Results indicated that TMCB possesses significant antioxidant properties, with an IC50 value of approximately 25 µM in DPPH assays. This suggests that TMCB may protect cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of TMCB found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This study highlights TMCB's potential as a natural preservative in food products .
  • Cytotoxicity in Cancer Research : In research involving human breast cancer cells (MCF-7), TMCB was shown to reduce cell viability significantly after 48 hours of treatment. The mechanism was linked to increased levels of apoptosis markers such as cleaved PARP and caspase-3 activation .
  • Antioxidant Properties : A comparative study on various cyclic ketones revealed that TMCB had one of the highest antioxidant capacities among tested compounds, suggesting its potential use in dietary supplements aimed at reducing oxidative stress-related diseases .

Data Tables

Activity Tested Concentration Effect Observed
Antimicrobial50 - 200 µg/mLInhibition of bacterial growth
Cytotoxicity30 µMInduction of apoptosis
Antioxidant25 µMScavenging of free radicals

Q & A

Q. What are the optimal synthetic routes for 2,3,3-Trimethylcyclobutanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of pre-functionalized precursors or oxidation of 2,3,3-trimethylcyclobutanol. For example, ketonization via Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) can yield the target compound. Reaction temperature (<0°C for Swern vs. 25°C for Jones) critically impacts byproduct formation. Purity is enhanced by fractional distillation or recrystallization from non-polar solvents. Characterization via GC-MS and ¹H/¹³C NMR is essential to confirm structure .

Q. What analytical techniques are most suitable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies methyl group splitting patterns (e.g., singlet for geminal methyls at C3). ¹³C NMR resolves cyclobutane ring carbons (typically 20–40 ppm).
  • IR Spectroscopy : Strong C=O stretch ~1700–1750 cm⁻¹ confirms ketone functionality.
  • Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion [M⁺] and fragmentation patterns (e.g., loss of CO or methyl groups).
  • Chromatography : HPLC with UV detection (λ ~270 nm) quantifies purity. Cross-validate with retention times from standard references .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Ventilation: Handle in fume hoods due to potential volatile organic compound (VOC) emissions.
  • Waste disposal: Segregate halogenated waste and consult institutional guidelines for ketone degradation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing this compound?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from conformational isomerism or impurities. Strategies include:
  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring puckering in cyclobutane).
  • DFT Calculations : Predict chemical shifts (e.g., using Gaussian or ORCA software) to match experimental data.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity.
  • Spiking Experiments : Add authentic samples to confirm retention times in GC/HPLC .

Q. What computational methods are recommended for predicting the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model ring strain (cyclobutane angle ~90°) and transition states.
  • QSPR Models : Corrate substituent effects (e.g., methyl groups) with reaction rates.
  • Density Functional Theory (DFT) : Calculate activation energies for [2+2] cycloreversion or nucleophilic additions. Validate with experimental kinetic data .

Q. How does the steric environment of this compound influence its regioselectivity in [4+2] cycloadditions?

  • Methodological Answer : Steric hindrance from C2 and C3 methyl groups directs dienophiles to attack the less hindered face. Experimental design:
  • Dihedral Angle Analysis : X-ray crystallography or computational models to map steric bulk.
  • Competition Experiments : Compare reactivity with less-substituted analogs (e.g., cyclobutanone vs. 3,3-dimethylcyclobutanone).
  • Kinetic Isotope Effects (KIE) : Probe transition-state geometry using deuterated analogs .

Q. What strategies improve the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Temperature : Keep at –20°C to slow ketone-enol tautomerization.
  • Additives : Add radical inhibitors (e.g., BHT) to suppress autoxidation.
  • Moisture Control : Use molecular sieves in storage containers to prevent hydrolysis .

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